Sodiumlithocholate

Farnesoid X Receptor Nuclear Receptor Bile Acid Signaling

Select sodium lithocholate as the irreplaceable FXR antagonist and low-solubility bile salt for receptor, cholestasis, and VDR research. Unlike cholate or deoxycholate, it uniquely blocks FXR, downregulates BSEP, and activates VDR-CYP3A4 pathways. Its distinct CMC and Krafft point ensure valid, non-comparable experimental models. Ensure the purity and physicochemical profile your protocol demands.

Molecular Formula C24H39NaO3
Molecular Weight 398.6 g/mol
Cat. No. B15125336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodiumlithocholate
Molecular FormulaC24H39NaO3
Molecular Weight398.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+]
InChIInChI=1S/C24H40O3.Na/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3;/h15-21,25H,4-14H2,1-3H3,(H,26,27);/q;+1/p-1
InChIKeyAECTYFQKWPXOSR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Lithocholate for Research: Chemical Identity and Baseline Characteristics for Scientific Procurement


Sodium lithocholate (CAS: 13284-86-1) is the sodium salt of lithocholic acid (LCA), a secondary bile acid formed in the human intestine via 7α-dehydroxylation of chenodeoxycholic acid [1]. With a molecular weight of 398.6 g/mol [2], this amphiphilic steroid derivative acts as both a potent biological detergent and a signaling molecule, known for its uniquely low aqueous solubility among common bile salts at physiological temperatures, a property critical to its distinct behavior in experimental systems [3].

Why Generic Bile Salt Substitution Fails: The Unique Signaling and Physicochemical Profile of Sodium Lithocholate


Sodium lithocholate cannot be replaced by other common bile salts like sodium cholate, deoxycholate, or chenodeoxycholate due to its unique, opposing actions on nuclear receptors [1]. While most bile acids activate the Farnesoid X Receptor (FXR), lithocholate is a proven FXR antagonist [2], driving opposite transcriptional outcomes. Furthermore, its distinct critical micelle concentration (CMC) and solubility profile [3] fundamentally alter its behavior as a solubilizing agent or cellular perturbagen compared to more hydrophilic bile salts. These differences, detailed below, mean that substituting another bile salt would yield non-comparable and potentially invalid experimental results.

Quantitative Differentiation Evidence: Sodium Lithocholate vs. Closest Analogs and Alternatives


FXR Antagonism: Lithocholate Opposes the Activity of All Major Bile Acids

In contrast to the four other major human bile acids—chenodeoxycholate (CDCA), deoxycholate (DCA), cholate (CA), and ursodeoxycholate (UDCA)—which all act as FXR agonists, lithocholate (LCA) is a documented FXR antagonist [1]. In a BSEP promoter-driven luciferase assay, CDCA, DCA, CA, and UDCA increased activity by 25-, 20-, 18-, and 8-fold, respectively [1]. Conversely, LCA strongly decreases BSEP expression and antagonizes CDCA-induced FXR activation in vitro with an IC50 of 1 μM [2].

Farnesoid X Receptor Nuclear Receptor Bile Acid Signaling

Aqueous Solubility: The Critical Factor for In Vitro and In Vivo Experimental Design

Sodium lithocholate exhibits exceptionally low aqueous solubility compared to other common bile salts. At temperatures up to 60 °C, its solubility is 'slight,' only showing a sharp increase above this Krafft point [1]. At 100 °C, its solubility is ~0.6 mM, while its ammonium salt is even less soluble (<0.2 mM at 100 °C) [1]. In stark contrast, the sodium salts of di- and tri-hydroxy bile acids (like cholate, deoxycholate, and chenodeoxycholate) are 'very soluble' even at 0 °C [1].

Physicochemical Properties Solubility Experimental Reproducibility

TGR5 (GPBAR1) Agonist Potency: A Weak Partial Agonist with Cell-Specific Activity

Sodium lithocholate acts as a weak partial agonist of the G protein-coupled bile acid receptor 1 (GPBAR1 or TGR5). In a cAMP-Glo assay using HEK293 cells expressing human GPBAR1, lithocholate displayed an EC50 of 2.39 μM (2.39E+3 nM) [1]. This activity is significantly weaker than other potent TGR5 agonists, such as the synthetic compound BAR501 (EC50 = 1 μM) [2], and is not detectable (>100 μM) in human NCI-H716 cells [1]. Its weak, cell-type dependent activity contrasts with the primary endogenous ligand, which is considered to be more potent [3].

TGR5 GPBAR1 G Protein-Coupled Receptor

Vitamin D Receptor (VDR) Activation: A Bifunctional Regulator Distinct from 1,25(OH)2D3

Lithocholic acid (LCA) is an endogenous ligand for the Vitamin D Receptor (VDR), but its mode of action is distinct from the primary ligand, 1α,25-dihydroxyvitamin D3 [1,25(OH)2D3]. While 1,25(OH)2D3 promotes high-affinity endocrine functions, LCA induces a different VDR conformation that primarily mediates local cellular detoxification by upregulating CYP3A4 in the colon [1]. This differentiation is functional; the 1,25(OH)2D3-VDR complex is for endocrine calcium homeostasis, whereas the LCA-VDR complex is for a local, lower-affinity response to eliminate a potentially toxic molecule [2].

Vitamin D Receptor VDR CYP3A4 Detoxification

Definitive Application Scenarios for Sodium Lithocholate Based on Verifiable Evidence


Investigating FXR Antagonism and Transcriptional Repression

Use sodium lithocholate as the essential negative control and mechanistic probe in studies of Farnesoid X Receptor (FXR) signaling. Its unique ability to antagonize FXR and reduce expression of FXR target genes like the Bile Salt Export Pump (BSEP) [1] makes it the only suitable tool for distinguishing agonist from antagonist effects in this pathway, in contrast to other bile acids which activate FXR [2].

Inducing Cholestasis and Studying Hepatotoxicity Mechanisms

Employ sodium lithocholate to induce experimental cholestasis in vitro and in vivo models. Its potent downregulation of BSEP via FXR antagonism [1] directly models one mechanism of drug-induced liver injury (DILI). This provides a specific, mechanism-based tool for toxicity screening, in contrast to other bile acids like cholate which elevate cholesterol and lipids [3].

Probing VDR-Mediated Detoxification Pathways in the Intestine

Utilize sodium lithocholate to activate the Vitamin D Receptor (VDR) in a pathway distinct from 1,25-dihydroxyvitamin D3. This specifically upregulates the detoxification enzyme CYP3A4 in colonic cells [4], providing a targeted system to study local, non-endocrine VDR functions in chemoprotection and xenobiotic metabolism.

Cell Culture Studies Requiring Precise Control of Solubility and Micelle Formation

Use sodium lithocholate in cell culture experiments where its low solubility and high Krafft point are critical variables. Protocols for preparing solutions must account for its unique physicochemical profile [5], making it a distinct tool for studying how micelle formation and bioavailability impact bile acid signaling, as opposed to using more soluble, higher-CMC bile salts like sodium cholate [5].

Technical Documentation Hub

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